6-bromo-3-chloro-N'-(3-thienylmethylene)-1-benzothiophene-2-carbohydrazide
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Overview
Description
6-bromo-3-chloro-N'-(3-thienylmethylene)-1-benzothiophene-2-carbohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. It belongs to the family of benzothiophene derivatives and has been studied extensively for its various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 6-bromo-3-chloro-N'-(3-thienylmethylene)-1-benzothiophene-2-carbohydrazide is not fully understood. However, it is believed to exert its pharmacological effects by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the growth of bacterial and fungal cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
6-bromo-3-chloro-N'-(3-thienylmethylene)-1-benzothiophene-2-carbohydrazide has been shown to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacterial and fungal cells, and possess antioxidant properties. It has also been studied for its potential use in the treatment of various diseases, including cancer, bacterial and fungal infections, and inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of 6-bromo-3-chloro-N'-(3-thienylmethylene)-1-benzothiophene-2-carbohydrazide is its potent anticancer activity. It also possesses antimicrobial and antifungal properties, making it a potential candidate for the development of new antibacterial and antifungal agents. However, one of the limitations of this compound is its toxicity, which may limit its use in certain applications.
Future Directions
There are various future directions for the study of 6-bromo-3-chloro-N'-(3-thienylmethylene)-1-benzothiophene-2-carbohydrazide. One of the potential directions is the development of new anticancer agents based on the structure of this compound. Another direction is the study of its potential use as an antibacterial and antifungal agent. Further research is also needed to fully understand its mechanism of action and its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of 6-bromo-3-chloro-N'-(3-thienylmethylene)-1-benzothiophene-2-carbohydrazide involves the reaction of 6-bromo-3-chloro-1-benzothiophene-2-carbohydrazide with 3-thienylcarboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps, resulting in the formation of the desired product.
Scientific Research Applications
6-bromo-3-chloro-N'-(3-thienylmethylene)-1-benzothiophene-2-carbohydrazide has been extensively studied for its potential pharmacological properties. It has been shown to exhibit potent anticancer activity, particularly against breast cancer cells. It also possesses antimicrobial and antifungal properties and has been studied for its potential use as an antibacterial and antifungal agent.
properties
IUPAC Name |
6-bromo-3-chloro-N-[(E)-thiophen-3-ylmethylideneamino]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2OS2/c15-9-1-2-10-11(5-9)21-13(12(10)16)14(19)18-17-6-8-3-4-20-7-8/h1-7H,(H,18,19)/b17-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSCJFZJLLFHPQ-UBKPWBPPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=C2Cl)C(=O)NN=CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)SC(=C2Cl)C(=O)N/N=C/C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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